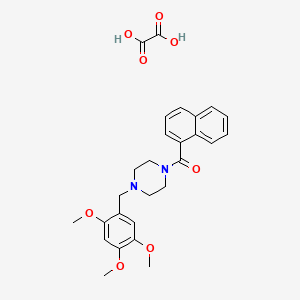![molecular formula C17H15ClN2O4S B4014531 methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4014531.png)
methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate
Vue d'ensemble
Description
The synthesis and investigation of complex organic molecules, including those with amino, benzoate, and chlorophenoxy groups, are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.
Synthesis Analysis
The synthesis of complex heterocyclic systems often involves multi-step reactions, starting from simple acetoacetic esters or amino acids, and employs reagents like dimethylamino compounds or acetyl chloride for introducing specific functional groups (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and NMR spectroscopy, are used to elucidate the molecular configuration of synthesized compounds. These techniques help in understanding the arrangement of atoms within the molecule and the conformational dynamics influenced by various functional groups (Koca et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds is often explored through their interactions with different nucleophiles and electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic structures, demonstrating the versatility of the initial compounds as synthetic intermediates (Svete, Grdadolnik, Stanovnik, & Toplak, 1999).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Such properties are typically influenced by the molecular structure and the presence of specific functional groups (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are derived from the compound's functional groups and overall molecular architecture. Investigations into these properties enable the application of these compounds in synthesizing more complex molecules (Bowden & Byrne, 1996).
Propriétés
IUPAC Name |
methyl 2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16(22)11-6-2-4-8-13(11)19-17(25)20-15(21)10-24-14-9-5-3-7-12(14)18/h2-9H,10H2,1H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOTBAYXYHNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)



![10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014471.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B4014497.png)


![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)
![ethyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4014542.png)